4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a fluorophenyl-pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the dimethylsulfamoyl group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one
- 1-(4-fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone
- 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole
Uniqueness
4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-22(2)28(26,27)17-9-3-13(4-10-17)19(25)21-15-11-18(24)23(12-15)16-7-5-14(20)6-8-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFVCFJIBKLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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